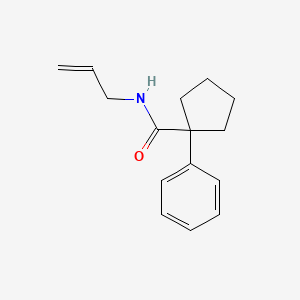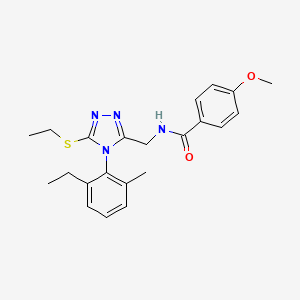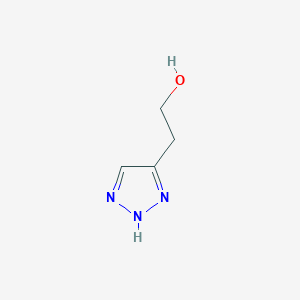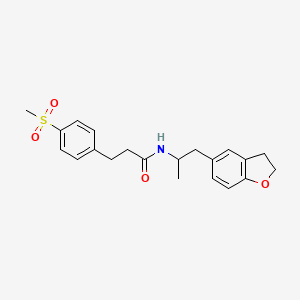![molecular formula C21H24N4O3S3 B2998743 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 900001-14-1](/img/structure/B2998743.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole and piperazine derivatives are known to possess a wide range of biological activities . They have been used in the development of various drugs due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives have been used in various chemical reactions, particularly in the synthesis of new anti-tubercular compounds .
Scientific Research Applications
Antitumor and Cytotoxic Activity
The benzo[d]thiazol moiety is known for its potential in antitumor and cytotoxic activities. Compounds with this structure have been synthesized and shown to exhibit potent effects on human tumor cell lines, including prostate cancer . The specific compound could be investigated for its efficacy against various cancer cell lines, exploring its mechanism of action and potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Thiazole derivatives have demonstrated significant anti-inflammatory properties. Novel compounds containing the benzo[d]thiazol group have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities, showing promising results . This compound could be researched further to understand its potential as an anti-inflammatory drug, possibly leading to new treatments for chronic inflammatory diseases.
Neuroprotective Effects
Thiazoles are also associated with neuroprotective effects. Research into thiazole derivatives has revealed their role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system . The compound could be studied for its potential to protect neuronal cells and its applications in treating neurodegenerative disorders.
Antimicrobial and Antifungal Applications
The structural components of this compound suggest possible antimicrobial and antifungal applications. Thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs. Investigating this compound’s activity against various pathogens could lead to the development of new antimicrobial agents .
Analgesic Effects
Compounds with a benzo[d]thiazol structure have shown analgesic activity. This suggests that the compound could be explored for its pain-relieving properties, potentially contributing to the development of new analgesics with fewer side effects .
Antischizophrenia Activity
Thiazole derivatives have been reported to exhibit antischizophrenia activity. The compound could be examined for its potential effects on neurotransmitter systems implicated in schizophrenia, offering a new avenue for psychiatric medication research .
Antihypertensive Activity
The thiazole ring has been associated with antihypertensive activity. Research into this compound’s cardiovascular effects could uncover new treatments for hypertension, improving patient outcomes .
Antiviral Research
Given the diverse biological activities of thiazole derivatives, including anti-HIV activity, the compound could be studied for its potential antiviral properties. This research could be particularly relevant in the search for treatments against emerging viral infections .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S3/c26-20(16-7-9-25(10-8-16)31(27,28)19-6-3-15-29-19)23-11-13-24(14-12-23)21-22-17-4-1-2-5-18(17)30-21/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOMJHVHRLFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)
![2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2998665.png)





![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)



